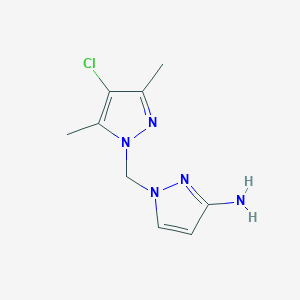![molecular formula C13H13N3OS2 B2662121 3-butyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 2109589-71-9](/img/structure/B2662121.png)
3-butyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a microwave-assisted method . The key intermediate, 2- (1,3-benzo thiazol-2-yl)-3- (aryl)prop-2-enenitrile (5a - e), was synthesized using this method . This efficient method allowed access to numerous fused heteroaromatic compounds .
Chemical Reactions Analysis
This compound is part of a series of compounds that were synthesized for their antimicrobial, anticancer, and antioxidant activities . The synthesis involved a variety-oriented synthetic microwave pathway .
Wissenschaftliche Forschungsanwendungen
Novel Routes to Heterocyclic Compounds
Research has demonstrated innovative approaches to synthesize tetracyclic fused tetrazines and thiadiazines utilizing derivatives related to the specified compound. These methodologies open new avenues for constructing complex heterocyclic frameworks that are crucial in drug discovery and materials science. The reactions explored offer a pathway to pyrido[3″,2″:4′,5′]-thieno[3′,2′:4,5]pyrimido[2,1-c][1,2,4,5]tetrazin-6(4H)-ones and 2-arylhydrazonopyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b][1,3,4]thiadiazinones, showcasing the compound's utility in synthesizing novel heterocycles with potential pharmacological properties (Abbas et al., 2006).
Antimicrobial and Anticancer Activities
Several derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, research on structurally related thieno[3,2-d]pyrimidin-4(1H)-ones and their derivatives has shown promising results against various cancer cell lines and microbial strains. This indicates the potential of these compounds in developing new therapeutic agents with specific biological activities (Gomha et al., 2018).
Quantum Chemical Calculations and Physicochemical Properties
The compound and its derivatives have been the subject of quantum chemical calculations to explore their molecular properties, such as HOMO-LUMO energy gaps, ionization potentials, and electronegativity, which are crucial for understanding their reactivity and interactions with biological targets. Additionally, investigations into their physicochemical properties, including lipophilicity and acid-base characteristics, provide insights into their pharmacokinetic profiles and potential as drug candidates (Kökbudak et al., 2020).
Green Chemistry Approaches
Research has also focused on developing green chemistry approaches for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing the importance of step economy, reduced catalyst loading, and environmental sustainability. These studies highlight the compound's role in facilitating efficient and eco-friendly synthetic routes, contributing to the advancement of sustainable practices in chemical research (Shi et al., 2018).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential applications in various fields, such as drug discovery, material synthesis, and catalysis. Additionally, more research could be conducted to understand its mechanism of action and to evaluate its safety and hazards .
Eigenschaften
IUPAC Name |
5-butyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-2-3-7-16-12(17)10-9(15-13(16)18)8-5-4-6-14-11(8)19-10/h4-6H,2-3,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHKYZFNGHZJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bicyclo[3.1.0]hexanylmethanethiol](/img/structure/B2662040.png)
![N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2662042.png)
![N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide](/img/structure/B2662043.png)









